Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate
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Description
Thiophene is a heterocyclic compound that consists of a five-membered ring with one sulfur atom and four carbon atoms . Thiophene derivatives are essential in industrial chemistry and material science, and they play a significant role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure of “Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate” would depend on the specific arrangement and bonding of the atoms in the compound.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can vary widely depending on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, the refractive index, boiling point, and density can differ among different thiophene derivatives .Mechanism of Action
Thiophene derivatives
Thiophene is a five-membered heterocyclic compound with one sulfur atom. Thiophene derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Pyrazole derivatives
Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms. Pyrazole derivatives have been reported to possess various biological activities such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(22-13-8-14-31-22)25-26(20)24(28)17-9-4-3-5-10-17/h3-14,20H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMRERCINMCUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate |
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